(E)-6-Dodecen-1-yl acetate
CAS No.: 29868-16-4
Cat. No.: VC3924356
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29868-16-4 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | [(E)-dodec-6-enyl] acetate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8H,3-6,9-13H2,1-2H3/b8-7+ |
| Standard InChI Key | LMNJOGUUFQYRPE-BQYQJAHWSA-N |
| Isomeric SMILES | CCCCC/C=C/CCCCCOC(=O)C |
| SMILES | CCCCCC=CCCCCCOC(=O)C |
| Canonical SMILES | CCCCCC=CCCCCCOC(=O)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
(E)-6-Dodecen-1-yl acetate consists of a 12-carbon chain (dodecenyl) with an acetate group (-OAc) at the first position and a double bond between the sixth and seventh carbons in the E (trans) configuration . The IUPAC name, [(E)-dodec-6-enyl] acetate, reflects this arrangement. The SMILES notation explicitly denotes the stereochemistry and functional groups .
3D Conformation and Stability
The trans configuration of the double bond imposes a linear geometry on the alkyl chain, reducing steric hindrance between substituents and enhancing thermodynamic stability compared to its Z (cis) isomer . Computational models predict a planar structure around the double bond, with rotational flexibility along single bonds contributing to multiple conformers.
Nomenclature and Identifiers
Systematic and Common Names
The compound is systematically named [(E)-dodec-6-enyl] acetate under IUPAC rules. Common synonyms include 6-dodecenyl acetate, (E)-6-dodecen-1-ol acetate, and trans-6-dodecen-1-ol acetate .
Registry Identifiers
Physical and Chemical Properties
Computed Physicochemical Properties
Key properties derived from computational models include:
| Property | Value | Method (PubChem Release) |
|---|---|---|
| Molecular Weight | 226.35 g/mol | PubChem 2.2 (2021.10.14) |
| XLogP3-AA | 4.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 11 | Cactvs 3.4.8.18 |
| Topological Polar Surface | 26.3 Ų | Cactvs 3.4.8.18 |
These metrics suggest high lipophilicity (XLogP3-AA = 4.8) and low polarity, typical of long-chain esters .
Experimental Data
-
Kovats Retention Index: 1587.2 (standard non-polar column) .
-
Boiling Point: Estimated at 280–290°C based on analogous dodecenyl esters.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
13C NMR (Depicted in PubChem): Peaks at δ 170.2 ppm (carbonyl carbon), δ 130.5 and 129.8 ppm (olefinic carbons), and δ 60.1 ppm (methylene adjacent to the acetate group) .
Mass Spectrometry
GC-MS (John Wiley & Sons, 2025): Base peak at m/z 43 (acetyl ion), with molecular ion [M+] at m/z 226 . Fragmentation patterns align with cleavage at the double bond and acetate group.
Infrared Spectroscopy
Vapor Phase IR: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester stretch) .
Applications and Biological Relevance
Pheromone Activity
Though direct evidence is limited, structural similarity to lepidopteran pheromones (e.g., (E)-8-dodecenyl acetate) suggests potential roles in insect communication . Electroantennogram (EAG) studies on related compounds demonstrate receptor activation at picogram quantities.
Industrial Uses
-
Flavor/Fragrance Intermediate: Ester functional groups are precursors in synthetic aroma compounds.
-
Plasticizers: Long-chain esters modify polymer flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume